N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis method, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.
Coupling with Benzamide: The chloro-substituted indole is coupled with 3,4-dimethylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-[2-(1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide: Contains a bromo substituent instead of chloro, which can influence its pharmacokinetic properties and potency.
Uniqueness: N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide is unique due to the presence of the chloro substituent, which can enhance its binding affinity to certain biological targets and improve its stability under various conditions .
Properties
Molecular Formula |
C19H19ClN2O |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C19H19ClN2O/c1-13-3-4-16(11-14(13)2)19(23)21-8-10-22-9-7-15-5-6-17(20)12-18(15)22/h3-7,9,11-12H,8,10H2,1-2H3,(H,21,23) |
InChI Key |
CRIUXFSMDWWTID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl)C |
Origin of Product |
United States |
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